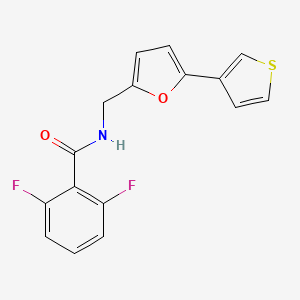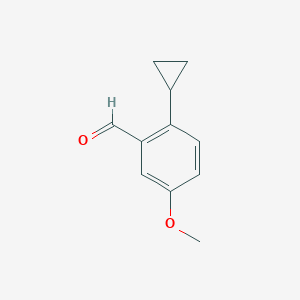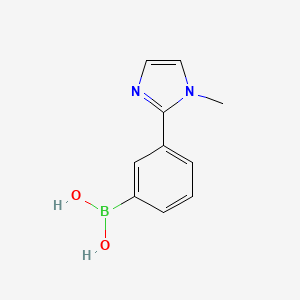
2,6-difluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2,6-difluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide” is a complex organic molecule that contains several interesting functional groups and structural features. It includes a benzamide group, a furan ring, and a thiophene ring . These groups are common in many biologically active compounds and materials with interesting properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis involves techniques common in organic chemistry, such as condensation reactions and Suzuki–Miyaura coupling . The latter is a widely-used method for forming carbon-carbon bonds using organoboron reagents .Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the presence of the benzamide group, the furan ring, and the thiophene ring. These groups can have significant effects on the compound’s physical and chemical properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing similar functional groups are known to undergo a variety of chemical reactions. For example, thiophene derivatives can participate in various types of reactions, including electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzamide group, the furan ring, and the thiophene ring could affect its solubility, stability, and reactivity .Applications De Recherche Scientifique
Disposition and Metabolism in Drug Development
A study detailed the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, highlighting the importance of understanding pharmacokinetics for drug development. This includes the analysis of blood, urine, and feces post-dosing to identify the principal routes of metabolism and the elimination process, crucial for developing safe and effective pharmaceuticals (Renzulli et al., 2011).
Environmental and Human Health Impact Studies
Perfluorooctanesulfonate (PFOS) and related fluorochemicals in human blood have been studied to understand the exposure and impact of these chemicals on human health. This research helps to assess the environmental distribution of persistent organic pollutants and their potential health effects, emphasizing the need for monitoring these compounds in biological samples (Kannan et al., 2004).
Diagnostic and Therapeutic Research
Research involving radiolabeled benzamides for scintigraphic detection of melanoma metastases illustrates the application of chemical compounds in medical diagnostics. This area explores how modified chemicals can serve as imaging agents to detect diseases, providing a bridge between chemical compounds and their utility in non-invasive diagnostic procedures (Maffioli et al., 1994).
Biochemical Research and Drug Interaction Studies
The study of serum levels of perfluoroalkyl acids (PFAAs) and their isomer analysis in pregnant women can offer insights into the effects of environmental chemicals on human health. Such studies are crucial for understanding how different chemical compounds, including those structurally related to "2,6-difluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide", can interact with biological systems and influence health outcomes (Jiang et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
2,6-difluoro-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2NO2S/c17-12-2-1-3-13(18)15(12)16(20)19-8-11-4-5-14(21-11)10-6-7-22-9-10/h1-7,9H,8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXZGMZODQNSKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCC2=CC=C(O2)C3=CSC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-chloro-3-(4-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2519503.png)
![3-(2-chlorophenyl)-N-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2519504.png)

![4-acetyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2519506.png)
![2-(4-chlorophenoxy)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2519509.png)
![N'-(3-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2519512.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-((difluoromethyl)sulfonyl)-N-methylbenzamide](/img/structure/B2519515.png)

![2-bromo-N-[2-(1H-pyrrol-1-yl)phenyl]benzamide](/img/structure/B2519518.png)



![Ethyl 4-[1-(methylamino)ethyl]benzoate hydrochloride](/img/structure/B2519525.png)
![4-tert-butyl-2-oxo-N-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2519526.png)